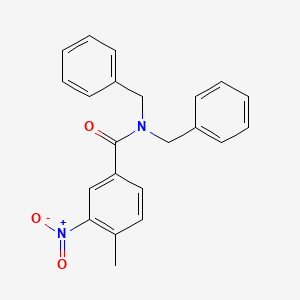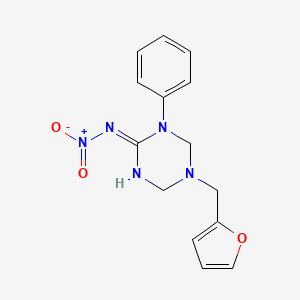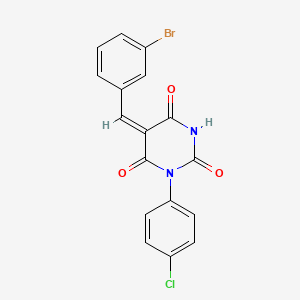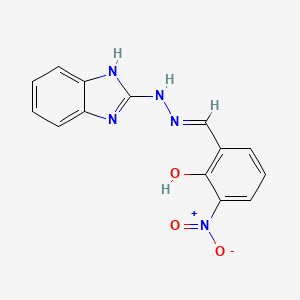![molecular formula C15H21ClN2O2 B6011227 1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)
1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. This compound is also known as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to a range of physiological and biochemical effects. In
Mécanisme D'action
The mechanism of action of CPP-115 is through the inhibition of GABA transaminase. This enzyme is responsible for the breakdown of GABA in the brain, and its inhibition leads to increased levels of GABA. GABA is an inhibitory neurotransmitter, and its increased levels can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The increased levels of GABA resulting from the inhibition of GABA transaminase by CPP-115 can lead to a range of physiological and biochemical effects. These include anxiolytic effects, anticonvulsant effects, and potential neuroprotective effects. CPP-115 has also been shown to have potential applications in the treatment of addiction and pain.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for use in lab experiments. It has a high level of purity, is stable under a range of conditions, and is readily available. However, there are also limitations to its use. CPP-115 is a potent inhibitor of GABA transaminase, and its effects may not be specific to this enzyme. Additionally, the long-term effects of CPP-115 on the brain and other organs have not been extensively studied.
Orientations Futures
There are several future directions for research on CPP-115. These include further studies on its potential use in the treatment of neurological and psychiatric disorders, as well as its potential use in the treatment of addiction and pain. Additionally, further studies are needed to determine the long-term effects of CPP-115 on the brain and other organs. Finally, there is a need for the development of more specific inhibitors of GABA transaminase, which may have fewer off-target effects than CPP-115.
Conclusion:
In conclusion, CPP-115 is a chemical compound with significant potential for use in medical research. Its inhibition of GABA transaminase has potential implications for a range of neurological and psychiatric disorders, as well as addiction and pain. While there are limitations to its use, CPP-115 has several advantages for lab experiments and is readily available. Further research is needed to fully understand the potential of CPP-115 and to develop more specific inhibitors of GABA transaminase.
Méthodes De Synthèse
CPP-115 can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 3-chlorophenylacetic acid, followed by the addition of thionyl chloride and triethylamine. This method yields CPP-115 with a purity of over 99%.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential use in medical research. It has been shown to be a potent inhibitor of GABA transaminase, which can lead to increased levels of GABA in the brain. This has potential implications for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-17-7-9-18(10-8-17)15(19)12(2)20-14-6-4-5-13(16)11-14/h4-6,11-12H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVRWYSYJUSTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6011146.png)
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6011149.png)

![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)

![3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6011193.png)


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)

![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)
